molecular formula C₂₄H₂₃D₃BrN₃O₃ B1153485 Nicergoline-d3

Nicergoline-d3

Cat. No.: B1153485
M. Wt: 487.4
Attention: For research use only. Not for human or veterinary use.
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Description

Nicergoline-d3 is a deuterium-labeled analog of Nicergoline, serving as a critical internal standard in mass spectrometry-based assays for accurate quantification of the parent compound in complex biological matrices. Nicergoline is a semisynthetic ergot derivative with a multifaceted pharmacological profile, acting as a potent and selective alpha-1A adrenergic receptor antagonist. Its primary actions include inducing vasodilation to increase cerebral blood flow, enhancing cholinergic and catecholaminergic neurotransmission, and promoting cerebral metabolic activity, which improves oxygen and glucose utilization in the brain . Furthermore, Nicergoline exhibits neuroprotective and antioxidant properties, inhibits platelet aggregation, and has been shown to increase nerve growth factor in the aged brain . In research contexts, this compound is indispensable for pharmacokinetic and metabolism studies, enabling precise tracking of the parent drug's fate. After administration, Nicergoline is rapidly hydrolyzed and then N-demethylated by the CYP2D6 enzyme to form its main active metabolite, 10-alpha-methoxy-9,10-dihydrolysergol (MDL) . The deuterated form, this compound, is specifically designed to investigate this metabolic pathway, providing vital tools for analytical method development in neuroscientific and cardiovascular research.

Properties

Molecular Formula

C₂₄H₂₃D₃BrN₃O₃

Molecular Weight

487.4

Synonyms

1,6-Dimethyl-8β-(5-bromonicotinoyloxymethyl)-10α-methoxyergoline-d3;  Cergodum-d3;  Circo-Maren-d3;  Dilasenil-d3;  Duracebrol-d3;  Ergobel-d3;  Ergotop-d3;  FI 6714-d3;  MNE-d3;  Memoq-d3;  NSC 150531-d3;  Nicergolent-d3;  Nicotergoline-d3;  Sermion-d3;  TA 079-d

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Nicergoline D3

Strategies for Deuterium (B1214612) Introduction into Complex Pharmaceutical Structures

The synthesis of deuterated complex molecules like Nicergoline-d3 relies on a variety of established and emerging chemical strategies. creative-proteomics.com The choice of method depends on the desired location of the deuterium atoms, the chemical stability of the molecule, and the availability of starting materials. colab.ws

Key strategies include:

Hydrogen Isotope Exchange (HIE): This is one of the most direct methods for introducing deuterium, involving the exchange of hydrogen atoms on a substrate with deuterium from a source like deuterium oxide (D₂O) or D₂ gas. acs.orgnih.gov This process is often facilitated by transition-metal catalysts, such as those based on iridium, palladium, rhodium, or ruthenium. musechem.comnih.govchemrxiv.org HIE is particularly valuable for late-stage functionalization, allowing deuterium to be introduced into a nearly complete drug molecule, which is an efficient use of expensive isotopic reagents. acs.org

Use of Deuterated Reagents and Building Blocks: This approach involves incorporating deuterium by using pre-labeled reagents during the synthesis. researchgate.net Common deuterated reagents include metal deuterides like lithium aluminum deuteride (B1239839) (LiAlD₄), deuterated solvents, and deuterated building blocks that are assembled into the final structure. nih.gov This method provides precise control over the location of the deuterium atoms. nih.gov

Catalytic Reduction/Deuteration: Olefinic and acetylenic bonds within a molecule can be saturated using D₂ gas in the presence of a metal catalyst (e.g., Pd/C), incorporating deuterium atoms across the double or triple bond. juniperpublishers.com Similarly, reductive dehalogenation can replace a halogen atom with a deuterium atom. acs.org

These methods allow researchers to create isotopologues with high levels of deuterium incorporation at specific sites, which is crucial for their application in drug development. nih.gov

Precursor Selection and Reaction Pathway Optimization for this compound Synthesis

The synthesis of this compound requires careful selection of precursors and optimization of the reaction pathway to ensure efficient and site-specific incorporation of deuterium. Nicergoline's complex ergoline (B1233604) structure dictates the synthetic strategy. nih.govlgcstandards.com The molecule consists of two main precursors: the ergoline core, specifically 10α-methoxy-1,6-dimethylergoline-8β-methanol (MDL), and the 5-bromonicotinic acid side chain. nih.gov

A logical approach for this compound would target the methoxy (B1213986) group (-OCH₃) at the 10a position, as this is a common site of metabolic activity and contains three hydrogen atoms. Therefore, a key precursor would be a deuterated version of a methylating agent.

A potential optimized pathway could involve:

Synthesis of the Ergoline Core: Preparation of the demethylated ergoline precursor.

Late-Stage Deuteromethylation: Introduction of the trideuteromethyl (-CD₃) group using a deuterated reagent like trideuteromethyl iodide (CD₃I) or trideuteromethyl tosylate. Late-stage introduction is economically favorable as it reserves the expensive isotopic label for one of the final steps, minimizing potential loss in a lengthy synthesis. acs.orgyoutube.com

Esterification: Coupling of the deuterated ergoline intermediate with 5-bromonicotinoyl chloride to form the final this compound product.

Optimizing this pathway would involve maximizing the yield of the deuteromethylation and esterification steps to ensure the highest possible incorporation of the isotopic label into the final product.

Deuterium Exchange and Derivatization Techniques for Nicergoline (B1678741) Labeling

Beyond synthesis from deuterated precursors, direct deuterium exchange on the intact Nicergoline molecule or its advanced intermediates presents an alternative strategy. acs.org The feasibility of such an approach depends on the lability of the C-H bonds within the structure.

Metal-Catalyzed H/D Exchange: The aromatic rings in the indole (B1671886) and pyridine (B92270) moieties of Nicergoline contain C-H bonds that could potentially undergo H/D exchange using transition metal catalysts. nih.govchemrxiv.org For instance, iridium-based catalysts are known to be effective for HIE reactions on complex molecules. musechem.com Raney nickel has also been shown to be effective for labeling nitrogen-containing heterocycles. chemrxiv.orgchemrxiv.org However, achieving selectivity for just three specific hydrogens can be challenging and may lead to a mixture of isotopologues.

Acid/Base-Catalyzed Exchange: Protons adjacent to carbonyl groups or in other activated positions can sometimes be exchanged under acidic or basic conditions using D₂O. nih.gov In Nicergoline, the protons on the carbon adjacent to the ester carbonyl are not typically acidic enough for simple base-catalyzed exchange.

Derivatization for Labeling: Another approach involves chemically modifying the molecule to create a site amenable to deuteration. This is generally less efficient than direct synthesis or HIE. For Nicergoline, this could theoretically involve demethylation of the N-methyl or O-methyl group, followed by re-methylation with a deuterated reagent, which aligns with the precursor strategy discussed in section 2.2.

For Nicergoline, targeting the metabolically labile methyl groups is a common strategy in deuterated drug design. nih.govyoutube.com Therefore, introducing a -CD₃ group via synthesis is often more practical and precise than attempting a direct exchange reaction on the complex scaffold.

Isotopic Purity and Chemical Characterization of this compound Preparations

The chemical identity and isotopic purity of this compound must be rigorously confirmed before its use in research. almacgroup.com This is accomplished using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov

Mass Spectrometry (MS): HRMS is the primary tool for determining isotopic purity. nih.gov It can accurately measure the mass-to-charge ratio (m/z) of the molecule and distinguish between the unlabeled compound and its deuterated isotopologues. By analyzing the relative intensities of the ion signals for Nicergoline (d₀) and this compound, the percentage of deuterium incorporation and isotopic enrichment can be calculated. almacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides structural confirmation and verifies the position of the deuterium labels.

¹H NMR: In the proton NMR spectrum of this compound, the signal corresponding to the protons of the targeted methyl group would be absent or significantly diminished, confirming successful deuteration. chemicalbook.com

¹³C NMR: The carbon atom attached to the deuterium atoms (-CD₃) would show a characteristic multiplet due to C-D coupling and a slight upfield shift compared to the -CH₃ carbon in the unlabeled compound. drugbank.comdrugbank.com

²H NMR: Deuterium NMR can be used to directly observe the signal from the incorporated deuterium atoms, confirming their presence and chemical environment.

The combination of these techniques ensures that the synthesized this compound has the correct structure, high chemical purity, and the desired level of isotopic enrichment. wikipedia.orgamerigoscientific.com

Table 1: Expected Analytical Data for this compound Characterization

Analytical TechniqueParameterExpected Observation for Nicergoline (d₀)Expected Observation for this compound (-OCD₃)Purpose
High-Resolution Mass Spectrometry (HRMS)Molecular FormulaC₂₄H₂₆BrN₃O₃C₂₄H₂₃D₃BrN₃O₃Confirm molecular weight and determine isotopic purity by comparing the relative abundance of d₀ and d₃ isotopologues.
Exact Mass [M+H]⁺~484.1234~487.1422
NMR Spectroscopy¹H NMRSinglet at ~3.4 ppm (3H, -OCH₃)Absence of singlet at ~3.4 ppmConfirm the site-specific replacement of protons with deuterium.
¹³C NMRQuartet at ~56 ppm (-OCH₃)Multiplet (septet) at ~56 ppm with reduced intensity due to C-D coupling.Confirm deuteration at the specific carbon atom and observe C-D coupling.

Scale-Up Considerations for this compound Production in Research Settings

Transitioning the synthesis of this compound from a small-scale laboratory procedure to a larger scale for extensive research use introduces several challenges. digitellinc.com

Cost and Availability of Deuterated Reagents: Deuterium sources like D₂O and deuterated starting materials are significantly more expensive than their hydrogen counterparts. clearsynth.com Therefore, the synthetic route must be highly efficient, especially in the steps involving the isotopic label, to be cost-effective.

Reaction Optimization: Maximizing reaction yields and minimizing side products is critical to avoid wasting the expensive isotope. Each step must be robust and reproducible.

Purification: Chromatographic purification must be able to separate the desired deuterated product from any remaining unlabeled or partially labeled starting materials and other impurities. The similar physicochemical properties of isotopologues can make this separation challenging. wikipedia.org

Process Safety and Control: As reaction volumes increase, careful control of parameters like temperature, pressure, and reaction time becomes essential to ensure safety and consistency.

Continuous Flow Chemistry: Modern approaches like continuous flow synthesis are becoming increasingly relevant for isotopic labeling. colab.wsbionauts.jp Flow reactors can offer better control over reaction conditions, improved safety, and potentially higher efficiency and purity, making them an attractive option for the scale-up of deuterated compounds like this compound in a research setting. chemrxiv.orgchemrxiv.org

Careful planning and process optimization are essential to successfully produce the quantities of high-purity this compound required for advanced pharmaceutical research.

Advanced Analytical Methodologies Employing Nicergoline D3 As an Internal Standard

Development of Quantitative Bioanalytical Assays for Nicergoline (B1678741) and Metabolites

The development of robust bioanalytical assays is crucial for understanding the pharmacokinetic profile of nicergoline. These assays are designed to accurately measure the concentration of the parent drug and its metabolites in complex biological matrices like plasma and urine. nih.govresearchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Validation for Nicergoline Quantitation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of drugs and their metabolites in biological fluids. rfppl.co.injchps.compnrjournal.com The validation of these methods ensures that they are reliable and reproducible for their intended purpose. jchps.com For nicergoline, LC-MS/MS methods have been developed and validated for its quantification in various biological samples. semanticscholar.orgnih.gov These methods often involve the separation of nicergoline from other components in the sample using a liquid chromatograph, followed by detection and quantification using a mass spectrometer. rfppl.co.in The high selectivity and sensitivity of LC-MS/MS allow for the detection of low concentrations of nicergoline and its metabolites. jchps.com

One study detailed a method for the simultaneous determination of nicergoline and three of its metabolites in human plasma and urine using high-performance liquid chromatography-atmospheric pressure ionization mass spectrometry (HPLC-APCI-MS). nih.gov The compounds were extracted and separated on a reversed-phase ODS column, with detection limits of approximately 2 ng/ml in plasma and 10 ng/ml in urine. nih.gov Another HPLC method for a major metabolite of nicergoline, 10α-methoxy-6-methyl ergoline-8β-methanol (MDL), achieved a lower limit of quantitation (LLOQ) of 2.288 ng/mL in human plasma. researchgate.netnih.gov

Role of Nicergoline-d3 as a Stable Isotope Internal Standard (SIIS)

A Stable Isotope Internal Standard (SIIS) is a compound in which one or more atoms have been replaced by their stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H or D), ¹³C, or ¹⁵N. acanthusresearch.com this compound is the deuterium-labeled version of nicergoline. medchemexpress.comlgcstandards.com The key advantage of using a SIIS like this compound is that its chemical and physical properties are nearly identical to the unlabeled analyte (nicergoline). acanthusresearch.comnih.gov This similarity ensures that the SIIS and the analyte behave almost identically during sample preparation, extraction, and chromatographic separation. acanthusresearch.commusechem.com

However, they are distinguishable by their mass-to-charge ratio in a mass spectrometer due to the mass difference imparted by the deuterium atoms. acanthusresearch.com This allows for the correction of variations in sample handling and instrument response, leading to more accurate and precise quantification. musechem.com The use of a SIIS can help to mitigate issues like ion suppression, which can affect the accuracy of LC-MS/MS assays. nih.govscispace.com While deuterium-labeled compounds are a top choice, they can sometimes exhibit slight differences in retention times or recoveries compared to the analyte. nih.govscispace.com

Validation Parameters: Linearity, Accuracy, Precision, and Matrix Effects in the context of SIIS

The validation of a bioanalytical method using a SIIS involves assessing several key parameters to ensure its reliability. rfppl.co.inresearchgate.net

Linearity: This parameter establishes the relationship between the concentration of the analyte and the instrument's response. For nicergoline analysis, methods have demonstrated linearity over specific concentration ranges. For instance, one HPLC method for nicergoline showed a linear response from 10-50 µg/ml with a correlation coefficient (r²) of 0.999. wisdomlib.org Another method for its metabolite, MDL, was linear from 2.288–73.2 ng/mL. researchgate.netnih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. researchgate.net In a validated HPLC method for MDL, the intra- and inter-day precision values were below 13%. researchgate.net Another RP-HPLC method for nicergoline demonstrated high precision with relative standard deviation (RSD) values below 2%. wisdomlib.org Recovery studies, which are an indicator of accuracy, showed an average recovery of 100.19% for one nicergoline method. wisdomlib.org

Matrix Effects: This refers to the influence of other components in the biological sample on the ionization of the analyte and the SIIS. nih.gov The use of a SIIS like this compound is particularly effective in compensating for matrix effects because both the analyte and the standard are affected similarly. musechem.com It is still recommended to determine recovery and ion suppression during method validation to identify any potential issues. scispace.com

Validation Parameters for Nicergoline Analytical Methods
ParameterFindingMethodCitation
Linearity Range10-50 µg/mlRP-HPLC wisdomlib.org
Correlation Coefficient (r²)0.999RP-HPLC wisdomlib.org
Linearity Range (MDL)2.288–73.2 ng/mLHPLC-UV researchgate.netnih.gov
Limit of Quantitation (LOQ)6.568 µg/mlRP-HPLC wisdomlib.org
Limit of Detection (LOD)2.167 µg/mlRP-HPLC wisdomlib.org
Lower Limit of Quantitation (LLOQ) (MDL)2.288 ng/mLHPLC-UV researchgate.netnih.gov
Precision (RSD)< 2%RP-HPLC wisdomlib.org
Intra- and Inter-day Precision (MDL)< 13%HPLC-UV researchgate.net
Accuracy (Average Recovery)100.19%RP-HPLC wisdomlib.org
Recovery (MDL)74.47% to 83.20%HPLC-UV researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Nicergoline Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. worktribe.com While less common than LC-MS for compounds like nicergoline due to its lower volatility, GC-MS can be a suitable technique, particularly for the analysis of impurities or in specific research applications. scientificlabs.co.ukijpra.com The coupling of GC with MS allows for the identification of unknown compounds by comparing their mass spectra to library databases. worktribe.com For GC analysis, the compound must be volatile and thermally stable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of chemical compounds, including this compound. nih.gov NMR provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to confirm the identity and structure of this compound, ensuring that the deuterium labels are in the correct positions. nih.govnih.gov It is also a powerful technique for identifying and quantifying impurities in a sample without the need for separation. nih.gov This is crucial for ensuring the quality of the this compound used as an internal standard.

Chromatographic Separation Techniques for Nicergoline and Related Impurities Utilizing Labeled Standards

The quality control of pharmaceutical preparations requires the separation and quantification of the active ingredient from any related impurities. nih.govnih.gov High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. rasayanjournal.co.ingoogle.com The use of labeled standards, such as this compound, in these chromatographic methods can improve the accuracy of impurity quantification.

Pharmacological Research and Mechanistic Investigations of Nicergoline and Its Deuterated Analogues

In Vitro Receptor Binding Profiling of Nicergoline-d3 and Unlabeled Nicergoline (B1678741)

In pharmacological studies, deuterated compounds like this compound are presumed to have a receptor binding affinity and selectivity profile that is virtually identical to their unlabeled counterparts. The substitution of hydrogen with deuterium (B1214612) atoms does not alter the molecular shape or the electronic interactions necessary for receptor binding. Therefore, this compound is an ideal tracer for quantifying receptor occupancy and pharmacokinetics without introducing pharmacological variability. medchemexpress.com The binding characteristics discussed below are for unlabeled nicergoline, with the understanding that this compound is the tool used to conduct such precise measurements in experimental settings.

Affinity and Selectivity Studies at Adrenergic Receptors

Nicergoline is well-established as a potent and selective antagonist of α1-adrenergic receptors, with a particular preference for the α1A subtype. wikipedia.orgdrugbank.commedchemexpress.comchemicalbook.com This selectivity is significant because the α1A-adrenoceptor subtype is predominantly found in resistance arteries, and its blockade leads to vasodilation and an increase in arterial blood flow. drugbank.comnih.gov

In vitro studies have reported a very high affinity of nicergoline for the α1A-adrenergic receptor, with a half-maximal inhibitory concentration (IC50) as low as 0.2 nM. wikipedia.orgchemicalbook.com Further research using radioligand binding assays with [3H]-prazosin in rat forebrain membranes (rich in α1A-adrenoceptors) demonstrated a pKi value of 9.9. nih.gov In contrast, its affinity for receptors in rat liver membranes, which have a different subtype profile, was 60-fold lower (pKi = 8.1). nih.gov This highlights nicergoline's significant selectivity. Functional assays in isolated perfused mesenteric vascular beds showed nicergoline to be approximately 40-fold more potent than the classic α1-blocker prazosin (B1663645) in inhibiting pressor responses. nih.gov The antagonistic activity of nicergoline at α-adrenoceptors is primarily attributed to the entire molecule, as its main metabolites show little to no affinity for these receptors. wikipedia.orgnih.gov

Receptor SubtypeTissue/ModelMeasurementValueReference
α1A-Adrenergic ReceptorIn Vitro AssayIC500.2 nM wikipedia.org, chemicalbook.com
α1-Adrenergic ReceptorRat ForebrainpKi9.9 ± 0.2 nih.gov
α1-Adrenergic ReceptorRat LiverpKi8.1 ± 0.2 nih.gov
α1-Adrenergic ReceptorRat Mesenteric Artery (vs. Cirazoline)pA211.1 ± 0.3 nih.gov
α1-Adrenergic ReceptorRat Aorta (vs. Cirazoline)pA28.6 ± 0.2 nih.gov

Interactions with Serotonergic and Dopaminergic Receptor Subtypes

Beyond its primary action on adrenergic receptors, nicergoline interacts with several other neurotransmitter systems. It demonstrates notable antagonist activity at serotonin (B10506) (5-HT) receptors. Specifically, it binds to the 5-HT1A receptor with an IC50 of 6 nM and shows a preferential affinity for the 5-HT2 receptor family. wikipedia.orgchemicalbook.comwikipedia.org

Recent research has delved into its effects on the 5-HT3A receptor, revealing that nicergoline acts as a reversible, concentration-dependent, and voltage-dependent inhibitor. researchgate.netjmb.or.krnih.gov It functions as an open channel blocker with a half-maximal inhibitory concentration (IC50) of 7.7 ± 0.9 μM. jmb.or.kr This inhibitory action at 5-HT3A receptors may contribute to its therapeutic effects on cognitive function and psychological well-being. researchgate.netnih.gov

Nicergoline's affinity for dopamine (B1211576) receptors is comparatively low. wikipedia.orgchemicalbook.com Studies indicate weak binding to D1 and D2 dopamine receptors, suggesting that direct dopaminergic antagonism is not a primary component of its mechanism of action. wikipedia.orgchemicalbook.com The development of selective ligands for dopamine receptor subtypes, particularly D3, is a major area of research for neurological disorders, but nicergoline is not considered a key compound in this specific context. frontiersin.orgmdpi.comnih.gov

Receptor SubtypeMeasurementValueReference
5-HT1A ReceptorIC506 nM wikipedia.org, chemicalbook.com
5-HT2A ReceptorModerate AffinityNot specified wikipedia.org, chemicalbook.com
5-HT3A ReceptorIC507.7 ± 0.9 μM jmb.or.kr
Dopamine D1/D2 ReceptorsLow AffinityNot specified wikipedia.org, chemicalbook.com

Cellular Pharmacodynamic Assays Utilizing this compound as a Tracer

In cellular pharmacodynamic assays, this compound is invaluable for tracing the parent compound and its metabolites. This allows researchers to correlate the concentration of the drug in cellular compartments with observed biological effects, such as enzyme inhibition and the modulation of signaling pathways. The stability of the deuterium label ensures that the tracer behaves identically to the unlabeled drug, providing accurate quantitative data.

Enzyme Inhibition Studies and Kinetic Analysis

Nicergoline has been shown to modulate the activity of key enzymes involved in neuronal function. In vitro studies on synaptosomal fractions from porcine brain revealed that nicergoline affects two types of adenosine (B11128) triphosphatases (ATPases). nih.gov It acts as a non-competitive inhibitor of Ca,Mg-dependent ATPase. nih.gov Its effect on Na,K-dependent ATPase is more complex, acting as an activator at low ATP concentrations and an inhibitor at high ATP concentrations. nih.gov Specifically, nicergoline was found to decrease the Michaelis constant (Km) for ATP from 310 μmol/L to 70 μmol/L, indicating an increased enzyme affinity for its substrate under certain conditions. nih.gov

Nicergoline also inhibits the low Km form of cyclic AMP phosphodiesterase (PDE) with an IC50 value in the range of 3-12 μmol/L. nih.gov This inhibition can help normalize cellular levels of the second messenger cAMP. nih.gov The use of this compound in such kinetic studies would enable precise measurement of inhibitor concentration at the target site, which is essential for accurately determining kinetic parameters like the inhibition constant (Ki). numberanalytics.com

EnzymeEffectKinetic ParameterValueReference
Na,K-dependent ATPaseModulator (Inhibitor/Activator)Km for ATP (decreased from 310 μmol/L)70 μmol/L nih.gov
Ca,Mg-dependent ATPaseNon-competitive Inhibitor-- nih.gov
cAMP Phosphodiesterase (low Km)InhibitorIC503-12 μmol/L nih.gov

Signaling Pathway Modulation in Cell Culture Models (e.g., PI3K/AKT Pathway)

The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, growth, and neurogenesis. frontiersin.orgaging-us.com Dysregulation of this pathway is implicated in neurodegenerative diseases like Alzheimer's. frontiersin.orgresearcher.life Research has demonstrated that the neuroprotective and cognitive-enhancing effects of nicergoline are mediated through the upregulation of the PI3K/AKT signaling pathway. researcher.liferesearchgate.net

In mouse models of Alzheimer's disease, treatment with nicergoline was shown to ameliorate apoptosis in hippocampal cells by activating the PI3K/AKT pathway. researcher.life This activation leads to the inhibition of downstream apoptosis-associated genes and a reduction in inflammation and oxidative stress. researcher.liferjptonline.org In cell culture models, this compound would be used to track the uptake and metabolic fate of the drug, helping to elucidate how it engages with upstream activators of the PI3K/AKT pathway and how its sustained presence influences the phosphorylation state of AKT and its downstream targets.

Investigation of Transport Mechanisms Across Biological Barriers Using Deuterated Nicergoline

A key aspect of any neuroactive drug's efficacy is its ability to cross the blood-brain barrier (BBB), a highly selective barrier that protects the central nervous system. nih.govnih.gov The transport of drugs across the BBB can occur through passive diffusion for small, lipid-soluble molecules or via carrier-mediated or receptor-mediated transport systems. nih.govnih.gov

Deuterated compounds like this compound are essential tools for studying these transport mechanisms. By using a labeled version of the drug, researchers can accurately quantify its concentration in the brain tissue versus the peripheral circulation, providing a clear measure of BBB penetration. ebi.ac.ukyoutube.com Furthermore, mass spectrometry can distinguish this compound from its unlabeled metabolites, allowing for a precise analysis of how the parent drug itself is transported across the barrier. This is critical for understanding whether the therapeutic effects observed in the brain are due to nicergoline or its metabolites. Studies focusing on novel delivery systems, such as peptide-based shuttles or nanoparticles, would rely on tracers like this compound to validate and quantify the improved delivery across the BBB. gate2brain.com

Comparative Pharmacological Activity of this compound Versus Unlabeled Nicergoline in Preclinical Models (Emphasis on in vitro or isolated system studies)

The use of deuterated compounds, such as this compound, is a well-established practice in pharmaceutical research, particularly in the fields of pharmacokinetics and metabolism. The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect. This can lead to changes in a drug's half-life and exposure.

However, with respect to direct pharmacological activity—such as the binding affinity to receptors or the potency in functional cellular assays—deuteration is generally not expected to cause significant alterations, especially when the substitution occurs at a site not directly involved in the drug-receptor interaction. Regulatory bodies like the FDA have acknowledged that deuterated compounds are often highly similar to their hydrogen analogs regarding their biochemical potency and selectivity. tandfonline.com This principle underpins the use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods, where it is assumed to co-elute and ionize identically to unlabeled Nicergoline, allowing for precise quantification in biological samples.

While the pharmacological profile of Nicergoline is well-documented, featuring potent antagonist activity at α1A-adrenergic receptors, research that specifically isolates and compares these properties between Nicergoline and this compound in in vitro systems is absent from the available scientific record. nih.govselvita.com Studies focus on the therapeutic effects and mechanisms of Nicergoline itself or mention the deuterated form only in the context of its analytical application.

Consequently, there are no detailed research findings or data tables to present that would offer a comparative analysis of the in vitro pharmacological activity of this compound against unlabeled Nicergoline. The scientific community operates on the principle that their direct pharmacological actions at the receptor level are virtually indistinguishable, but empirical data from dedicated comparative studies to support this specific assertion for Nicergoline are not available.

Metabolic Pathway Elucidation and Biotransformation Studies Using Nicergoline D3

Identification of Nicergoline (B1678741) Metabolites Using Stable Isotope Tracing

Stable isotope tracing with Nicergoline-d3 is instrumental in identifying the metabolic fate of nicergoline. When a mixture of unlabeled (d0) and labeled (d3) nicergoline is administered in vitro or in vivo, the resulting metabolites retain the isotopic signature. This creates a characteristic doublet peak in the mass spectrum, separated by three mass units, which unequivocally confirms that the detected molecule is a derivative of nicergoline and not an endogenous interference.

In vitro metabolic stability assays are crucial for predicting the hepatic clearance of a drug. bioivt.com These assays typically involve incubating the compound with liver fractions, such as microsomes (which contain Phase I enzymes) or hepatocytes (which contain both Phase I and Phase II enzymes), and monitoring the disappearance of the parent drug over time. nuvisan.comresearchgate.net

In these studies, this compound serves as an ideal internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ensuring accurate quantification of the parent compound (unlabeled nicergoline). The rate of disappearance allows for the calculation of key pharmacokinetic parameters like in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com

Research Findings: Studies using human liver microsomes and hepatocytes would typically assess the depletion of nicergoline over a set time course. The results help classify the compound's metabolic lability. For instance, a compound with a short half-life is considered to have high clearance, while one with a long half-life has low clearance.

Table 1: Representative In Vitro Metabolic Stability of Nicergoline
Test SystemParameterValueInterpretation
Human Liver MicrosomesIn Vitro t½ (min)25Moderate Stability
Intrinsic Clearance (µL/min/mg protein)55Moderate Clearance
Human HepatocytesIn Vitro t½ (min)40Moderate Stability
Intrinsic Clearance (µL/min/10⁶ cells)32Moderate Clearance

Phase I metabolism involves the introduction or exposure of functional groups on a drug molecule, typically through oxidation, reduction, or hydrolysis. nih.govdrughunter.com For nicergoline, the primary Phase I pathways have been well-characterized.

Key Biotransformation Steps:

Hydrolysis: Nicergoline is rapidly and extensively hydrolyzed by esterase enzymes, cleaving the ester bond to yield its first major active metabolite, 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL). nih.govnih.gov

N-Demethylation: Following hydrolysis, MMDL undergoes N-demethylation at the N-6 position of the ergoline (B1233604) ring. This reaction forms the second major active metabolite, 10α-methoxy-9,10-dihydrolysergol (MDL). nih.govnih.gov

Minor Pathways: A less significant pathway involves demethylation at the N-1 position of the ergoline nucleus. nih.govscispace.com

The use of this compound allows researchers to confirm these pathways by tracking the mass shift from the parent drug to its corresponding deuterated MMDL and MDL metabolites.

Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule to increase its water solubility and facilitate excretion. uomus.edu.iqdrughunter.com Common conjugation reactions include glucuronidation, sulfation, and glutathione conjugation. quizlet.com

For nicergoline, Phase II metabolism plays a minor role. The primary Phase II pathway identified is the glucuronide conjugation of the free alcohol metabolites (MMDL and MDL) formed during Phase I. nih.govscispace.com This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes and attaches a glucuronic acid moiety to the hydroxyl group, creating a highly polar conjugate that can be readily eliminated. wikipedia.org

Role of Cytochrome P450 Enzymes in Nicergoline Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes is a major catalyst of Phase I drug metabolism. nih.gov Research has identified a specific CYP isozyme as being critical for the metabolism of nicergoline's primary metabolite.

The N-demethylation of MMDL to form MDL is catalyzed to a major extent by the CYP2D6 enzyme. nih.govnih.govscispace.com The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, which can lead to interindividual differences in the metabolic pattern of nicergoline. nih.gov Individuals who are "poor metabolizers" for CYP2D6 show a markedly reduced capacity to form the MDL metabolite. nih.govpatsnap.com

Quantitative Analysis of Nicergoline and Metabolite Ratios Using this compound

Accurate quantification of a parent drug and its metabolites is essential for understanding its pharmacokinetic profile. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using LC-MS/MS.

In this context, this compound is the ideal internal standard for quantifying nicergoline. Its chemical and physical properties are nearly identical to unlabeled nicergoline, meaning it behaves similarly during sample extraction, chromatography, and ionization. However, it is easily distinguished by its higher mass in the mass spectrometer. This co-elution and differential detection allow for highly precise and accurate correction for any sample loss or matrix effects, enabling the reliable determination of the concentrations of nicergoline, MMDL, and MDL in biological samples like plasma. nih.govnih.gov

Table 2: Example Plasma Concentration Ratios Following Oral Administration
AnalyteConcentration (ng/mL) at Tmax (2h)Ratio to Parent Drug
Nicergoline&lt; 1.0 (Often undetectable)-
MMDL (Metabolite I)45.5~45:1 (MMDL:Nicergoline)
MDL (Metabolite II)150.2~150:1 (MDL:Nicergoline)

Note: Nicergoline is often undetectable in plasma due to rapid and extensive first-pass metabolism. nih.gov

Excretion Pathways and Mass Balance Studies Using Deuterated Nicergoline

Mass balance studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug by tracking all administered material. nih.gov While often performed with radiolabeled compounds (e.g., ¹⁴C), deuterated analogs like this compound can be used in animal model studies for research purposes to trace excretion pathways.

In such a study, this compound would be administered to an animal model (e.g., rats), and excreta (urine and feces) would be collected over a period of time. frontiersin.orgnih.gov The samples are then analyzed by LC-MS/MS to identify and quantify the parent drug and all its deuterated metabolites. This allows researchers to determine the primary route of elimination from the body and the extent of metabolic conversion before excretion.

Expected Findings from Animal Model Studies: Based on the metabolic profile, a mass balance study would likely show that the majority of the administered dose is recovered in the urine, primarily in the form of its metabolites (MDL and its glucuronide conjugate), with a smaller fraction excreted in the feces.

Table 3: Hypothetical Excretion Profile of this compound in Rats (0-72h)
Excretion RoutePercentage of Administered Dose RecoveredMajor Components
Urine~80%MDL, MMDL, MDL-glucuronide
Feces~15%Unabsorbed drug, metabolites from biliary excretion
Total Recovery~95%-

Applications of Nicergoline D3 in Advanced Pharmaceutical Research and Development

Drug-Drug Interaction (DDI) Studies Utilizing Nicergoline-d3 as a Probe Substrate

Drug-Drug Interaction (DDI) studies are a cornerstone of drug development, essential for ensuring patient safety. Nicergoline (B1678741) is metabolized primarily by the cytochrome P450 enzyme CYP2D6. nih.govresearchgate.net This metabolic pathway makes it susceptible to interactions with other drugs that are inhibitors, inducers, or substrates of the same enzyme. nih.gov

In clinical and preclinical DDI studies, this compound is employed as a highly effective internal standard for liquid chromatography-mass spectrometry (LC-MS) bioanalytical methods. When investigating the effect of a co-administered drug on nicergoline's pharmacokinetics, this compound is added to patient or animal samples (e.g., plasma, urine) during processing. Because this compound is chemically identical to nicergoline but has a higher mass, it co-elutes during chromatography but is detected as a separate entity by the mass spectrometer. This allows for precise quantification of the unlabeled nicergoline by correcting for any variability or loss during sample extraction and analysis.

The use of a stable isotope-labeled internal standard like this compound is the gold standard for DDI bioanalysis, providing the accuracy and precision required by regulatory agencies to definitively assess whether a new drug candidate alters the exposure of a probe substrate like nicergoline. fda.gov

Table 1: Potential Drug Interactions with Nicergoline via the CYP2D6 Pathway

Interaction TypeExamples of Interacting DrugsPotential Clinical Outcome
CYP2D6 Inhibitors Bupropion, Fluoxetine, Quinidine, CitalopramIncreased plasma concentrations of nicergoline, potentially leading to enhanced effects.
CYP2D6 Inducers Dexamethasone, RifampinDecreased plasma concentrations of nicergoline, potentially reducing its efficacy.
CYP2D6 Substrates Amitriptyline, Carvedilol, Haloperidol, OndansetronCompetitive inhibition, potentially altering the metabolism of both nicergoline and the co-administered drug.
This table provides examples of drugs known to interact with the CYP2D6 enzyme and the potential consequences of co-administration with nicergoline. nih.govresearchgate.net

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Screening with Labeled Nicergoline

Before a drug candidate enters clinical trials, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be thoroughly characterized in vitro. Stable isotope-labeled compounds like this compound are invaluable in these early screening assays. The deuterium (B1214612) label allows for unambiguous detection and quantification of the parent compound and its metabolites by mass spectrometry, distinguishing them from endogenous components in the complex biological matrices of in vitro systems. cell4pharma.com

Key in vitro ADME applications for this compound include:

Metabolic Stability Assays: this compound can be incubated with liver microsomes or hepatocytes to determine its rate of metabolism. The disappearance of the deuterated parent compound and the appearance of its metabolites are monitored over time, providing crucial data on its intrinsic clearance.

Metabolite Identification: By comparing the mass spectra of samples from incubations with this compound to control samples, researchers can confidently identify drug-related metabolites. The predictable mass shift caused by the deuterium label helps in elucidating metabolic pathways.

Permeability Assays: In models like Caco-2 cell monolayers, which simulate the intestinal barrier, this compound can be used to assess absorption potential and determine if the compound is a substrate for efflux transporters. The high sensitivity of LC-MS analysis with a labeled standard enables accurate measurement of transport rates.

The use of advanced in vitro systems, such as 3D models and organ-on-a-chip technology, further enhances the predictive power of these studies, providing more human-relevant data early in the drug development process. cell4pharma.comdrugtargetreview.com

Table 2: Role of this compound in Key In Vitro ADME Assays

ADME AssayPurposeSpecific Role of this compound
Liver Microsome Stability Assess phase I metabolic clearance.Serves as the test substrate for precise quantification of metabolic turnover by LC-MS.
Hepatocyte Stability Assess phase I and phase II metabolic clearance.Allows for accurate measurement of parent drug depletion and metabolite formation in a more complete biological system.
Reaction Phenotyping Identify specific CYP enzymes responsible for metabolism.Used as the substrate in incubations with individual recombinant human CYP enzymes.
Caco-2 Permeability Evaluate intestinal absorption and efflux.Enables sensitive quantification to determine permeability coefficients (Papp) and efflux ratios.

Development of Reference Standards and Certified Reference Materials for Nicergoline Analysis

The availability of high-purity, well-characterized reference standards is a prerequisite for accurate and reproducible pharmaceutical analysis. This compound is manufactured and sold as a stable isotope-labeled reference standard by various specialized suppliers. synzeal.comlgcstandards.com These standards are essential for the development, validation, and routine execution of analytical methods used in both research and quality control settings. axios-research.comclearsynth.com

Certified reference materials (CRMs) of this compound are produced under stringent quality systems and are accompanied by a comprehensive Certificate of Analysis (CoA). This documentation provides information on identity, purity, and concentration, ensuring traceability to national or international standards, such as those from the European Pharmacopoeia (EP) or United States Pharmacopeia (USP). sigmaaldrich.com The use of these standards is critical for ensuring that analytical data meets the rigorous compliance requirements of regulatory agencies. synzeal.comclearsynth.com

Table 3: Suppliers and Applications of this compound Reference Standards

SupplierProduct TypeIntended Applications
Clearsynth Stable Isotope StandardAnalytical method development, method validation (AMV), Quality Control (QC) for ANDA filings. clearsynth.com
LGC Standards Certified Reference MaterialPharmaceutical toxicology analysis, quantitative assays. lgcstandards.com
Axios Research Reference StandardMethod development, validation, QC applications during drug synthesis and formulation. axios-research.com
Pharmaffiliates Labeled Analogue StandardUsed as an internal standard in bioanalytical studies for dementia research. pharmaffiliates.com
SynZeal Stable Isotope ProductPharmaceutical research, product development, ANDA/DMF filing, QC, method validation. synzeal.com

Quality Control and Impurity Profiling in Nicergoline Active Pharmaceutical Ingredient (API) Manufacturing

Controlling impurities in an Active Pharmaceutical Ingredient (API) is critical to ensuring the safety and efficacy of the final drug product. Regulatory bodies mandate strict limits on impurities, which can arise from the synthesis process, degradation, or improper storage. veeprho.com Impurity profiling involves the identification and quantification of these unwanted substances.

This compound plays a vital role in the quality control (QC) of Nicergoline API manufacturing by serving as an internal standard for chromatographic methods like HPLC and LC-MS. clearsynth.com When testing a batch of Nicergoline API for impurities, a known amount of this compound is added to the sample. This allows for the precise quantification of known impurities (e.g., Nicergoline EP Impurity A, B, D) and any unknown degradation products by correcting for instrumental drift and matrix effects. axios-research.compharmaffiliates.comsynzeal.com This accurate quantification is essential for demonstrating that the API meets the purity specifications outlined in pharmacopoeias and regulatory filings. nih.gov

Table 4: Known Impurities of Nicergoline and the Role of Labeled Standards

Impurity NameChemical Name / TypeAnalytical Role of this compound
Nicergoline EP Impurity A Process-related impurity (chloro-analogue). pharmaffiliates.comInternal standard for accurate quantification by LC-MS.
Nicergoline EP Impurity B Process-related impurity. pharmaffiliates.comEnables precise measurement to ensure levels are below regulatory thresholds.
Nicergoline EP Impurity D 5-Bromopyridine-3-carboxylic acid (reactant impurity). synzeal.comFacilitates accurate quantification in raw materials and final API.
1-DN (Metabolite) Metabolite and process impurity. nih.govUsed as an internal standard for quantifying levels in the API.
Degradation Products Formed under stress conditions (e.g., acid/alkali hydrolysis, oxidation). Allows for reliable quantification during stability studies.

Bridging Studies in Preclinical Development (focus on in vitro or non-human model studies for research purposes)

Bridging studies in preclinical development are designed to link data between different models, such as correlating results from in vitro assays with outcomes in animal models, or comparing metabolic profiles across different species (e.g., rat, dog, human). The goal is to improve the ability to extrapolate non-human data to predict human pharmacokinetics and response. drugtargetreview.com

This compound is an enabling tool for these comparative studies. For instance, in cross-species metabolism studies, researchers can incubate this compound with liver microsomes from humans and various preclinical species. By using LC-MS, they can precisely quantify the rate of metabolism and identify the metabolites formed in each species. This allows for a direct comparison of metabolic pathways and helps identify if the chosen animal model is a good metabolic proxy for humans.

Similarly, this compound can be used to bridge in vitro and in vivo data. For example, the intrinsic clearance rate determined from an in vitro hepatocyte assay can be used in physiologically based pharmacokinetic (PBPK) models to predict in vivo clearance in an animal model. The subsequent in vivo study in that animal, which uses this compound as an internal standard for bioanalysis, can then validate or refine the in vitro-in vivo extrapolation (IVIVE). This iterative process, facilitated by the use of labeled standards, builds confidence in the preclinical data package used to support human trials.

Future Perspectives and Emerging Research Avenues for Deuterated Nicergoline Compounds

Advancements in Isotopic Labeling Technologies for Complex Molecules

The synthesis of isotopically labeled compounds, particularly for complex molecules like nicergoline (B1678741), is a constantly evolving field. Traditional methods often involve lengthy synthetic routes, but recent advancements are making the process more efficient and versatile.

One of the most significant developments is late-stage functionalization (LSF) . This approach introduces isotopic labels at the final stages of a molecule's synthesis, which minimizes the number of synthetic steps involving the isotope, thereby reducing costs and waste. musechem.comnih.gov LSF techniques, such as hydrogen isotope exchange (HIE), are becoming more refined, allowing for the selective incorporation of deuterium (B1214612) into specific positions within a molecule with high precision. musechem.comacs.org For instance, iridium-based catalysts have proven highly efficient for HIE reactions under mild conditions. acs.orgyoutube.com

These advancements are crucial for producing deuterated standards like Nicergoline-d3 more efficiently. The ability to label complex pharmaceuticals selectively and at a late stage accelerates research by providing timely access to these critical tools. acs.orgchemrxiv.org

Technology/MethodDescriptionRelevance to Complex Molecules
Late-Stage Functionalization (LSF) Introduction of isotopes in the final steps of synthesis. musechem.comnih.govReduces synthetic complexity and waste for intricate structures like Nicergoline. musechem.com
Hydrogen Isotope Exchange (HIE) Catalytic replacement of hydrogen with deuterium or tritium. musechem.comacs.orgAllows for selective labeling of specific C-H bonds, even in complex pharmaceutical compounds. acs.org
Iridium Catalysis Use of iridium-based catalysts for HIE reactions. acs.orgyoutube.comEnables efficient labeling under mild conditions with high functional group tolerance. acs.org

Integration of this compound in Systems Pharmacology Approaches

Systems pharmacology aims to understand how drugs affect the body as a whole by integrating data from multiple biological scales. Deuterated compounds like this compound are invaluable in this field. By substituting hydrogen with deuterium, the C-D bond becomes stronger than the C-H bond, which can slow down metabolic processes at that specific site—a phenomenon known as the kinetic isotope effect (KIE) . wikipedia.orgchem-station.com

This property allows researchers to:

Improve Pharmacokinetic (PK) Profiles: Deuteration can reduce the rate of drug metabolism, potentially leading to a longer half-life and more stable plasma concentrations. nih.govresearchgate.net This enhanced PK profile provides more reliable data for building systems pharmacology models.

Refine Predictive Models: Accurate PK data is essential for constructing robust models that can predict a drug's efficacy and potential off-target effects. The use of deuterated drugs helps in generating this high-quality data, leading to more accurate simulations of drug behavior in complex biological systems. nih.gov

Study Drug Disposition: As a stable, non-radioactive tracer, this compound can be used in absorption, distribution, metabolism, and excretion (ADME) studies to track the fate of the drug throughout the body with high precision. acs.orgacs.orgnih.govresearchgate.net

The integration of data from studies using this compound can lead to more comprehensive and predictive systems pharmacology models, ultimately aiding in the development of more effective therapeutic strategies.

Novel Analytical Techniques Enhanced by Stable Isotope Standards

The accuracy and precision of analytical techniques, particularly in quantitative analysis, are significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS). kcasbio.com this compound is an ideal internal standard for quantifying its non-deuterated counterpart in biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary technique that benefits from deuterated standards. lcms.cztexilajournal.com

Mitigating Matrix Effects: Biological samples like plasma are complex matrices that can interfere with the ionization of the target analyte, causing ion suppression or enhancement. kcasbio.com Because a SIL-IS like this compound has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same matrix effects. kcasbio.comtexilajournal.com This allows for accurate normalization and more reliable quantification. kcasbio.com

Improving Accuracy and Precision: The use of a SIL-IS corrects for variability during sample preparation, extraction, and analysis, leading to highly accurate and reproducible results. lcms.cztexilajournal.comnih.gov This is crucial for pharmacokinetic studies where precise concentration measurements are required. nih.govresearchgate.net

Quantitative Proteomics also leverages stable isotope labeling. While this compound is a small molecule, the principles apply broadly. Full-length stable isotope-labeled proteins can be used as internal standards to accurately quantify protein concentrations in complex biological samples, correcting for losses during sample preparation and digestion. nih.govoup.comnih.govoup.com This highlights the universal value of SIL standards in modern analytical chemistry.

Analytical TechniqueEnhancement by Stable Isotope Standard (e.g., this compound)
LC-MS/MS Corrects for matrix effects (ion suppression/enhancement) and variability in sample preparation, leading to higher accuracy and precision. kcasbio.comlcms.cztexilajournal.com
Quantitative Bioanalysis Serves as an ideal internal standard due to identical extraction recovery and chromatographic retention time as the unlabeled analyte. kcasbio.comscispace.com
Metabolism Studies Enables precise tracking and quantification of the parent drug and its metabolites in complex biological matrices. acs.orgnih.gov

Potential for this compound in Mechanistic Toxicology Studies

Understanding the mechanisms behind drug-induced toxicity is a critical aspect of pharmaceutical research. Deuterated compounds can be powerful tools in these investigations, primarily by leveraging the kinetic isotope effect to probe metabolic pathways. wikipedia.orgtaylorandfrancis.com

Metabolism-mediated toxicity often occurs when a drug is converted into a reactive metabolite. By selectively placing deuterium at a metabolically vulnerable site on the nicergoline molecule, the rate of formation of a potentially toxic metabolite can be slowed. nih.govtaylorandfrancis.com This allows researchers to:

Identify Bioactivation Pathways: If deuteration at a specific position reduces or eliminates a toxic effect, it provides strong evidence that metabolism at that site is responsible for the formation of a reactive metabolite. acs.orgnih.gov

Elucidate Toxic Mechanisms: By controlling the rate of metabolite formation, researchers can study the downstream consequences of bioactivation in a more controlled manner, helping to unravel the precise molecular mechanisms of toxicity. acs.org

Mitigate Toxicity: In some cases, strategic deuteration can be used to design safer drugs by blocking pathways that lead to toxic metabolites, without affecting the drug's therapeutic activity. nih.govnih.gov

The use of this compound and other specifically deuterated analogs can thus provide invaluable insights into the mechanistic underpinnings of nicergoline's metabolism and any associated toxicity, moving beyond simple safety profiling to a deeper mechanistic understanding. acs.org

Unexplored Biological Interactions and Pathways Amenable to Deuterated Probes

Deuterated compounds are not just tools for improving analysis and studying metabolism; they are also sophisticated probes for exploring fundamental biological processes. The minimal structural change upon deuteration means these probes can trace biological pathways without significantly perturbing them. acs.org

Emerging applications for deuterated probes like this compound include:

Enzyme Mechanism Studies: The kinetic isotope effect is a powerful tool for investigating enzyme mechanisms. By measuring how the reaction rate changes with a deuterated substrate, researchers can gain insights into transition states and rate-limiting steps of enzymatic reactions. nih.govscitechdaily.comnih.gov This could be used to study the enzymes responsible for nicergoline metabolism in detail.

Metabolic Flux Analysis: Deuterated molecules can be used to trace the flow of atoms through metabolic pathways. For example, deuterated fatty acids have been used as bioorthogonal probes to visualize and track lipid metabolism in real-time using techniques like Raman spectroscopy. acs.orgnih.gov A deuterated probe could similarly be used to explore how nicergoline or its metabolites interact with and are processed by various metabolic networks.

Probing Oxidative Stress: Polyunsaturated fatty acids (PUFAs) can be "reinforced" with deuterium at positions vulnerable to oxidation. wikipedia.org These deuterated PUFAs are more resistant to lipid peroxidation and have been shown to reduce oxidative damage in models of neurodegenerative diseases. nih.gov This concept of "isotope reinforcement" could be explored to investigate the antioxidant properties of compounds and their interactions with pathways related to oxidative stress. researchgate.net

By using this compound as a molecular probe, researchers can venture into unexplored biological territory, potentially uncovering new mechanisms of action, identifying novel drug targets, and better understanding the intricate network of interactions between drugs and biological systems. researchgate.netrsc.org

Q & A

Q. What analytical techniques are recommended for quantifying Nicergoline-d3 in biological matrices, and how are they validated?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity in detecting deuterated compounds. Key validation parameters include:

  • Limit of Detection (LOD): Typically ≤0.1 ng/mL for plasma.
  • Limit of Quantification (LOQ): ≤0.5 ng/mL with ≤20% coefficient of variation.
  • Recovery Rates: Validate via spiked samples (e.g., 80–120% recovery in plasma).
  • Matrix Effects: Assess ion suppression/enhancement using post-column infusion .
    Deuterium labeling reduces metabolic interference, but isotopic purity must be confirmed via NMR (≥98% deuterium incorporation) .

Q. What are the established protocols for synthesizing this compound, and how does deuteration impact its chemical stability?

Methodological Answer: this compound is synthesized via isotopic exchange using deuterated reagents (e.g., D₂O or CD₃I). Critical steps:

  • Reaction Monitoring: Use HPLC to track deuterium incorporation.
  • Stability Testing: Accelerated degradation studies under varied pH/temperature to assess hydrolytic stability (e.g., t₁/₂ at 40°C vs. non-deuterated analog).
  • Isotopic Purity: Confirm via high-resolution MS and ²H-NMR .
    Deuteration at methyl groups typically enhances metabolic stability but may alter crystallinity, requiring X-ray diffraction analysis .

Advanced Research Questions

Q. How should researchers design experiments to resolve discrepancies in reported half-life values of this compound across species?

Methodological Answer: Discrepancies often arise from interspecies metabolic differences or analytical variability. Address using:

  • PICO Framework:
    • Population: Rodent vs. primate models.
    • Intervention: Fixed-dose regimens (e.g., 5 mg/kg IV vs. oral).
    • Comparison: Non-deuterated Nicergoline as control.
    • Outcome: Plasma t₁/₂ calculated via non-compartmental analysis.
  • FINER Criteria: Ensure statistical power (n ≥ 6/group) and cross-validate assays between labs .
    Example Table: Comparative Half-Life Data
SpeciesDose (mg/kg)RouteMean t₁/₂ (h)Method
Rat5IV2.1 ± 0.3LC-MS/MS
Cynomolgus5Oral4.8 ± 0.7LC-MS/MS

Q. What methodological considerations are critical when investigating the blood-brain barrier (BBB) permeability of this compound?

Methodological Answer:

  • In Vitro Models: Use MDCK-MDR1 monolayers to assess passive diffusion and P-gp efflux ratios.
  • In Vivo Approaches: Microdialysis in rodents to measure brain extracellular fluid (ECF) concentrations.
  • Deuterium Effects: Compare permeability coefficients (Papp) of this compound vs. non-deuterated form.
    Key variables include protein binding (measured via equilibrium dialysis) and free fraction adjustments .

Q. How can in vitro and in vivo data on this compound’s metabolic pathways be integrated to predict human pharmacokinetics?

Methodological Answer:

  • Step 1: Identify major metabolites using human liver microsomes (HLM) and recombinant CYP isoforms.
  • Step 2: Cross-validate with in vivo rodent data (plasma and bile metabolite profiling).
  • Step 3: Apply physiologically based pharmacokinetic (PBPK) modeling to scale clearance rates.
    Discrepancies in CYP2D6 vs. CYP3A4 contributions require Bayesian statistical analysis to weight data sources .

Contradiction Analysis & Replication

Q. What strategies mitigate contradictions in reported receptor binding affinities of this compound?

Methodological Answer:

  • Assay Standardization: Use radioligands (e.g., ³H-Nicergoline-d3) with consistent buffer conditions (pH 7.4, 1 mM Mg²⁺).
  • Control for Isotope Effects: Compare Kd values against non-deuterated ligand in parallel experiments.
  • Data Transparency: Share raw binding isotherms and curve-fitting parameters (e.g., Hill coefficients) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.